molecular formula C11H12O2 B361942 (2E)-2-(phenylmethylidene)butanoic acid CAS No. 26197-64-8

(2E)-2-(phenylmethylidene)butanoic acid

Cat. No.: B361942
CAS No.: 26197-64-8
M. Wt: 176.21g/mol
InChI Key: RUETZBUVTWCCIZ-CSKARUKUSA-N
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Description

(2E)-2-(phenylmethylidene)butanoic acid is an organic compound characterized by a phenyl group attached to a butanoic acid chain through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(phenylmethylidene)butanoic acid typically involves the condensation of benzaldehyde with butanoic acid derivatives under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(phenylmethylidene)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The double bond in the methylene bridge can be reduced to form saturated butanoic acid derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2E)-2-(phenylmethylidene)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(phenylmethylidene)butanoic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(phenylmethylidene)propanoic acid: Similar structure but with a shorter carbon chain.

    (E)-2-(phenylmethylidene)pentanoic acid: Similar structure but with a longer carbon chain.

    Cinnamic acid: Contains a phenyl group attached to a propenoic acid chain.

Uniqueness

(2E)-2-(phenylmethylidene)butanoic acid is unique due to its specific carbon chain length and the position of the double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2E)-2-benzylidenebutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUETZBUVTWCCIZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-78-0, 26197-64-8
Record name Alpha-ethylcinnamic acid
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Record name (2E)-2-(phenylmethylidene)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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